molecular formula C18H20O4 B11165765 6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate

6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate

Cat. No.: B11165765
M. Wt: 300.3 g/mol
InChI Key: BULHBCKLYMDBBG-UHFFFAOYSA-N
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Description

6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate is a synthetic organic compound belonging to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[c]chromene core, followed by the introduction of the propyl group and the acetate functional group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more reduced derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: The compound may find applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its propyl group and acetate functional group differentiate it from similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

(6-oxo-2-propyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate

InChI

InChI=1S/C18H20O4/c1-3-6-12-9-15-13-7-4-5-8-14(13)18(20)22-17(15)10-16(12)21-11(2)19/h9-10H,3-8H2,1-2H3

InChI Key

BULHBCKLYMDBBG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC(=O)C3=C2CCCC3

Origin of Product

United States

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